

Tetragastrin: A Technical Guide to the Cholecystokinin Tetrapeptide

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Compound of Interest					
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Introduction

Tetragastrin, also known as CCK-4, is the C-terminal tetrapeptide amide of both gastrin and cholecystokinin (CCK), with the amino acid sequence Trp-Met-Asp-Phe-NH2.[1][2] As the smallest peptide fragment of gastrin that retains biological activity, **tetragastrin** serves as a potent agonist for cholecystokinin receptors, primarily the CCK2 receptor (also known as CCKB).[1][3] This guide provides a comprehensive technical overview of **tetragastrin**, including its receptor binding profile, signaling mechanisms, and detailed experimental protocols for its study.

Core Properties of Tetragastrin



Property	Description	Reference
IUPAC Name	(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid	[1]
Amino Acid Sequence	Trp-Met-Asp-Phe-NH2	[1][2]
Molecular Formula	C29H36N6O6S	[1]
Molecular Weight	596.71 g/mol	[1]
Primary Function	Cholecystokinin (CCK) receptor agonist, with higher affinity for the CCK2 receptor.	[3][4]

Receptor Binding and Functional Potency

Tetragastrin's biological effects are mediated through its interaction with cholecystokinin receptors, specifically the CCK1 (formerly CCKA) and CCK2 (formerly CCKB) receptors. The CCK2 receptor is also known as the gastrin receptor.[4]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of **tetragastrin** and related peptides for the CCK1 and CCK2 receptors.



Ligand	Receptor Subtype	Binding Affinity (Ki)	Species/Tissue	Reference
Tetragastrin (CCK-4)	CCK1	1,000 - 10,000- fold lower than CCK-8	-	[5]
Tetragastrin (CCK-4)	CCK2	~10-fold lower than CCK-8	-	[5]
CCK-8, sulfated	CCK1	~0.6 - 1 nM	-	[5]
CCK-8, sulfated	CCK2	~0.3 - 1 nM	-	[5]
Gastrin	CCK1	1,000 - 10,000- fold lower than CCK-8	-	[5]
Gastrin	CCK2	~0.3 - 1 nM	-	[5]

Quantitative Functional Potency Data

The functional potency of **tetragastrin** is typically assessed through in vitro assays measuring downstream signaling events, such as calcium mobilization or enzyme secretion. The half-maximal effective concentration (EC50) is a common measure of potency.



Assay	Receptor	Ligand	Potency (EC50)	Cell Line/Tissue	Reference
Calcium Mobilization	CCK1	CCK Octapeptide	4.17 x 10-10 M	HiTSeeker CCKAR Cell Line	[6]
Calcium Mobilization	CCK2	Epinephrine	1.17 x 10-12 M	CCK2 Nomad Cell Line	[7]
β-arrestin Recruitment	CCK2	Epinephrine	3.10 x 10-12 M	CCK2 Nomad Cell Line	[7]
Amylase Secretion	CCK1	A-57696 (antagonist)	Kd = 4.7 μM (Schild analysis)	Guinea pig pancreas	[8]
Phosphoinosi tide Breakdown	CCK1	A-57696 (antagonist)	Kd = 6.8 μM (Schild analysis)	Guinea pig pancreas	[8]

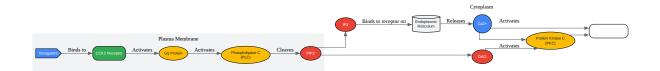
Signaling Pathways

Activation of CCK receptors by **tetragastrin** initiates intracellular signaling cascades. The CCK2 receptor, the primary target of **tetragastrin**, predominantly couples to the Gq family of G proteins.[9]

Gq-Mediated Signaling Pathway

Upon binding of **tetragastrin** to the CCK2 receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] [11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9][10] The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC).[10][11]





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Caption: Gq-mediated signaling pathway activated by **Tetragastrin**.

Experimental Protocols Radioligand Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of test compounds for CCK receptors.

Materials:

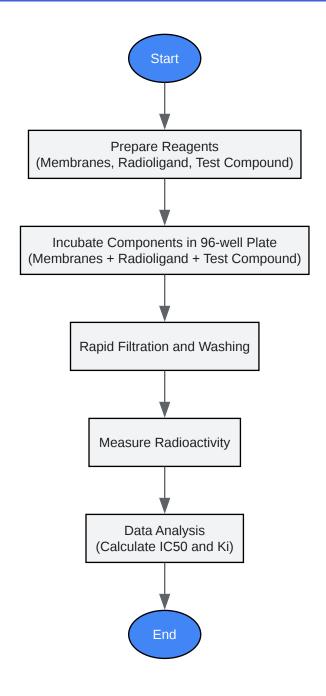
- Cell membranes expressing the CCK receptor of interest (e.g., from transfected CHO cells).
- Radiolabeled ligand (e.g., 125I-CCK-8).
- Unlabeled **tetragastrin** or other test compounds.
- Binding buffer (e.g., Krebs-Ringers/HEPES (KRH) medium containing 0.2% bovine serum albumin and 0.01% soybean trypsin inhibitor).[12]
- 96-well filter plates.
- Scintillation counter.



Procedure:

- Prepare serial dilutions of the unlabeled test compound (e.g., tetragastrin).
- In a 96-well plate, add a constant amount of cell membranes (e.g., 7.5 μg) to each well.[12]
- Add a constant concentration of the radiolabeled ligand (e.g., ~5 pM of 125I-CCK-8) to each well.[12]
- Add increasing concentrations of the unlabeled test compound to the respective wells.
 Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
- Incubate the plate at room temperature for 1 hour to reach equilibrium.[12]
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
- Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.





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Caption: Workflow for a radioligand receptor binding assay.

In Vitro Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of **tetragastrin** to stimulate intracellular calcium release via Gq-coupled CCK receptors.

Materials:

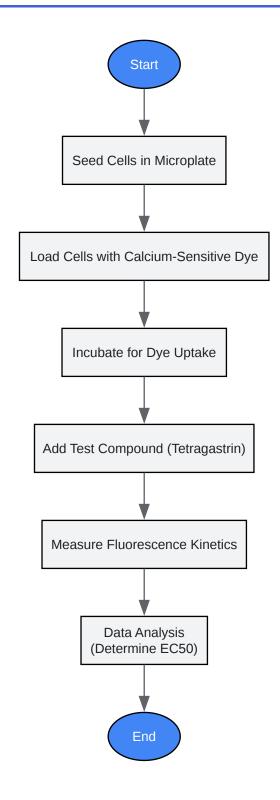


- Cells stably expressing the CCK receptor of interest (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).[12][13]
- Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).[14]
- Probenecid (optional, to prevent dye leakage from certain cell lines).[2][14]
- Tetragastrin or other test compounds.
- 96-well or 384-well black, clear-bottom plates.
- Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).[2] [14]

Procedure:

- Seed the cells into the microplate and culture overnight to form a confluent monolayer.[15]
- On the day of the assay, prepare the dye loading solution by dissolving the fluorescent calcium dye in assay buffer, with or without probenecid.
- Remove the culture medium from the cells and add the dye loading solution to each well.
- Incubate the plate for 30-60 minutes at 37°C to allow the cells to take up the dye.[15]
- Prepare serial dilutions of tetragastrin or the test compound in assay buffer.
- Place the cell plate and the compound plate into the fluorescence microplate reader.
- Initiate the kinetic read, measuring the baseline fluorescence.
- The instrument will then automatically add the test compounds to the cell plate.
- Continue to measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
- Analyze the data to determine the EC50 value of the test compound by plotting the peak fluorescence response against the compound concentration.





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Caption: Workflow for an in vitro calcium mobilization assay.

In Vivo CCK-4 Induced Panic Attack Model (Human)



Tetragastrin (CCK-4) is widely used in clinical research to induce panic-like symptoms in healthy volunteers and patients with panic disorder to test the efficacy of anxiolytic drugs.[2][16] [17]

Protocol Outline:

- Participants: Healthy volunteers or patients with a diagnosed panic disorder are recruited. All
 participants provide informed consent.
- Design: A double-blind, placebo-controlled, crossover design is often employed.[16]
- Procedure:
 - Participants are comfortably seated, and baseline physiological measures (e.g., heart rate, blood pressure) and psychological assessments (e.g., Panic Symptom Scale, State-Trait Anxiety Inventory) are recorded.
 - An intravenous (IV) line is inserted.
 - On separate occasions, participants receive an IV bolus injection of either CCK-4 (typically 25-50 μg) or a saline placebo.[2][16]
 - Following the injection, physiological and psychological measures are continuously or repeatedly assessed for a defined period.
 - The primary outcome is the induction of a panic attack, as defined by DSM criteria, and the intensity of panic and anxiety symptoms.

Ethical Considerations: This experimental model intentionally induces significant anxiety and panic symptoms. Therefore, it must be conducted under strict ethical guidelines, with immediate access to medical and psychological support for the participants.

Conclusion

Tetragastrin remains a valuable pharmacological tool for investigating the roles of the cholecystokinin system in both gastrointestinal and central nervous system functions. Its high affinity for the CCK2 receptor makes it a selective agonist for studying the downstream effects of this receptor's activation. The detailed protocols and signaling pathway information provided



in this guide offer a solid foundation for researchers and drug development professionals working with this important tetrapeptide.

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